molecular formula C19H27NO2 B3809606 3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine

3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine

Cat. No.: B3809606
M. Wt: 301.4 g/mol
InChI Key: DOEQZMIJNXGXHK-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The structure also suggests the presence of a methoxyphenyl group (a phenyl ring with a methoxy group attached) and a methylcyclopropyl group (a three-membered ring with a methyl group attached).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the attachment of the methoxyphenyl and methylcyclopropyl groups, and the formation of the carbonyl group . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of rings and functional groups . The piperidine ring, methoxyphenyl group, and methylcyclopropyl group would all contribute to the overall structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carbonyl group could make it reactive towards nucleophiles, and the piperidine ring might be involved in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged or polar atoms .

Properties

IUPAC Name

[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]-(1-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-19(10-11-19)18(21)20-12-4-6-16(14-20)9-8-15-5-3-7-17(13-15)22-2/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEQZMIJNXGXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine
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3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine
Reactant of Route 3
3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine
Reactant of Route 4
3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine
Reactant of Route 5
3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine
Reactant of Route 6
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3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine

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